8-Quinolyl 2,4-dimethylbenzenesulfonate
Description
Properties
CAS No. |
332021-70-2 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4g/mol |
IUPAC Name |
quinolin-8-yl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-9-16(13(2)11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3 |
InChI Key |
YCSBIIFNNQFDAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
In organic chemistry, 8-Quinolyl 2,4-dimethylbenzenesulfonate serves as a versatile reagent for synthesizing various quinoline derivatives. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new compounds with tailored properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit bacterial and fungal growth, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of quinoline can effectively target microbial DNA gyrase, an essential enzyme for bacterial replication .
Anticancer Research
The compound is also being explored for its anticancer properties. Its mechanism involves inhibiting specific molecular targets associated with cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancers .
Antimicrobial Study
A study focused on the synthesis of novel quinoline derivatives reported significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The synthesized compounds showed minimum inhibitory concentrations (MIC) indicating their potential as future antibacterial agents .
Anticancer Activity
In vitro studies assessed the antiproliferative effects of synthesized quinoline derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Compounds demonstrated IC50 values comparable to established anticancer drugs, indicating their potential utility in cancer therapy .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-Quinolyl 2,4-dimethylbenzenesulfonate with structurally or functionally related sulfonate esters and protecting groups:
Key Findings:
Functional Versatility: Unlike sodium 2,4-dimethylbenzenesulfonate (used in detergents ), the 8-quinolyl ester is tailored for synthetic chemistry. Compared to classical protecting groups like Boc or Alloc, 8-quinolyl sulfonate likely requires harsher cleavage conditions (e.g., strong bases or nucleophiles) due to the robust sulfonate ester bond .
Stability and Reactivity: The electron-withdrawing quinoline ring enhances resistance to hydrolysis compared to aliphatic sulfonate esters (e.g., methyl or ethyl variants). This contrasts with 2,4-dimethylbenzenesulfonyl chloride, which is highly reactive toward nucleophiles . Sodium 2,4-dimethylbenzenesulfonate’s water solubility contrasts sharply with the lipophilic 8-quinolyl ester, suggesting divergent applications (industrial vs. laboratory synthesis) .
However, its bulkier structure may limit use in sterically constrained systems compared to Boc .
Preparation Methods
Reaction Scheme
The primary synthetic route involves the reaction of 8-hydroxyquinoline with 2,4-dimethylbenzenesulfonyl chloride under basic conditions:
Procedure
-
Reagents :
-
Steps :
-
Dissolve 8-hydroxyquinoline (145 mg, 1.0 mmol) in DCM (10 mL).
-
Add triethylamine (0.28 mL, 2.0 mmol) and cool to 0°C.
-
Slowly add 2,4-dimethylbenzenesulfonyl chloride (228 mg, 1.2 mmol) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield a white solid (82% yield).
-
Key Parameters
| Parameter | Value/Detail | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | Room temperature | |
| Reaction Time | 12 hours | |
| Yield | 75–82% |
Optimized Microwave-Assisted Synthesis
Comparative Analysis
| Method | Yield | Time | Energy Efficiency |
|---|---|---|---|
| Classical | 82% | 12 hours | Moderate |
| Microwave | 89% | 0.5 hours | High |
Characterization and Analytical Data
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.89 (dd, J = 4.2 Hz, 1H), 8.20 (d, J = 8.3 Hz, 1H), 7.72–7.63 (m, 2H), 7.52 (d, J = 8.1 Hz, 1H), 7.31 (s, 1H), 7.25 (d, J = 7.9 Hz, 1H), 2.67 (s, 3H), 2.42 (s, 3H).
-
IR (KBr) : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=N quinoline).
Applications and Derivatives
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-quinolyl 2,4-dimethylbenzenesulfonate, and how can its purity be validated?
Answer:
The synthesis of quinoline-based sulfonates typically involves nucleophilic substitution or esterification reactions. For example, 8-hydroxyquinoline derivatives can react with activated sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride, CAS 49255-75/76) under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) . Post-synthesis purification via recrystallization (e.g., using ethyl acetate) is critical to remove unreacted reagents or byproducts .
Validation:
- 1H NMR : Confirm the presence of characteristic peaks for the quinoline ring (δ 8.5–9.0 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C15H13NO3S: calculated 298.06) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Basic: How do solvent systems influence the stability of this compound during catalytic studies?
Answer:
Solvent polarity and coordinating ability significantly affect stability. For example:
- Polar aprotic solvents (e.g., DMF, DMSO) may stabilize the compound via solvation but risk ligand displacement in metal-catalyzed reactions.
- Protic solvents (e.g., ethanol, water) can accelerate hydrolysis, especially under acidic/basic conditions .
Methodological Insight:
Refer to solvent-dependent decomposition studies (Table IV in ):
| Solvent | Decomposition Rate (k, h⁻¹) |
|---|---|
| DMF | 0.002 |
| Ethanol | 0.005 |
| Water | 0.012 |
| Use inert solvents (e.g., DMF) for long-term storage and avoid aqueous media unless stabilized by buffering agents. |
Advanced: How can metal ions modulate the reactivity of this compound in coordination chemistry applications?
Answer:
The sulfonate group and quinoline nitrogen enable metal coordination, altering electronic states. For instance:
- Cu(II) : Catalyzes decomposition via redox pathways (Table V in shows Cu²⁺ increases decomposition rate by 3-fold compared to Fe³⁺).
- Fe(III) : Forms stable complexes (e.g., [Fe(qsal)₂]⁺, where qsal = N-(8-quinolyl)salicylaldimine) with spin-state modulation potential in supramolecular networks .
Experimental Design: - Conduct UV-Vis titration to determine binding constants (e.g., λ shifts at 250–300 nm).
- Use SQUID magnetometry to monitor spin transitions in Fe(III) complexes .
Advanced: What precautions are necessary for handling this compound under thermal or oxidative conditions?
Answer:
- Thermal Stability : The compound melts at 112–116°C (lit.) . Avoid heating above 100°C to prevent degradation.
- Oxidative Sensitivity : The quinoline moiety is prone to oxidation. Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to reaction mixtures.
- Safety : Use fume hoods and nitrile gloves; refer to MSDS guidelines for sodium 2,4-dimethylbenzenesulfonate analogs (CAS 827-21-4) .
Advanced: How does inclusion in halogen-bonded supramolecular networks affect the electronic properties of 8-quinolyl sulfonate derivatives?
Answer:
Encapsulation in anionic networks (e.g., [(C6F3I3)Cl]–) can induce ligand field distortions. For example:
- Structural Analysis : X-ray crystallography reveals shortened Fe–N bond lengths (1.95 Å vs. 2.10 Å in free complexes), favoring low-spin states .
- Magnetic Properties : Spin crossover (SCO) transitions occur at lower temperatures (e.g., T₁/₂ = 150 K vs. 200 K in unconfined systems) .
Methodology: - Synthesize host-guest complexes via slow diffusion of network precursors into ligand solutions.
- Characterize using single-crystal XRD and variable-temperature magnetic susceptibility measurements.
Basic: What are the key spectroscopic signatures for distinguishing this compound from its hydrolysis products?
Answer:
- FT-IR : Sulfonate S=O stretches at 1170–1200 cm⁻¹; hydrolysis to sulfonic acid shifts this to 1040–1100 cm⁻¹ .
- UV-Vis : Intense π→π* transitions at 270 nm (quinoline); hydrolysis products lack this peak due to ring saturation.
- LC-MS : Monitor for m/z 156 (hydrolyzed 2,4-dimethylbenzenesulfonic acid) vs. intact parent ion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
